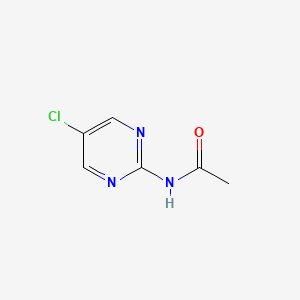

N-(5-Chloropyrimidin-2-yl)acetamide

Übersicht

Beschreibung

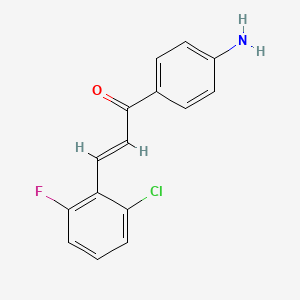

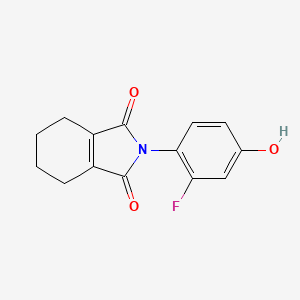

“N-(5-Chloropyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C6H6ClN3O . It is used in various chemical reactions and has a molecular weight of 171.58 .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-acetamido-5-chloropyrimidine and 2-methyl-3-dimethylaminopropyl chloride hydrochloride . The reaction conditions and yield are not specified in the available resources .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to an acetamide group . The exact 3D structure is not provided in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. The boiling point and melting point are not specified .Wissenschaftliche Forschungsanwendungen

Chemical and Biological Evaluation of Carcinogens

A study explored the synthesis and evaluation of thiophene analogues, including N-(5-phenylthiophen-2-yl)acetamide, for potential carcinogenicity using in vitro assays such as the Salmonella reverse-mutation and cell-transformation assays. Despite observing activity profiles consistent with known chemistry, the study cast doubt on their potential to elicit tumors in vivo, highlighting the importance of establishing reliability on in vitro predictions for new compounds' carcinogenicity (Ashby et al., 1978).

Toxicology of Acetamide Derivatives

Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, including formamide and N,N-dimethylacetamide, discussing their biological consequences on human health and their commercial importance. This review also touched upon the environmental toxicology of these materials, providing insights into their effects beyond human health implications (Kennedy, 2001).

Cytotoxicity and Antitumor Activity of Pyrrolobenzimidazoles

Research on pyrrolobenzimidazole derivatives, including 6-acetamidoquinone derivatives, showcased their cytotoxicity and antitumor activity, offering a new class of antitumor agents with potential advantages over existing therapies. These derivatives act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation, presenting a promising approach to cancer treatment (Skibo, 1998).

Pharmacological Profile of Zaleplon

A review on Zaleplon, a non-benzodiazepine hypnotic, highlighted its clinical use for treating insomnia. The study detailed its pharmacological profile, indicating its recognition by animals as a benzodiazepine agent and its rapid metabolism in humans, which underscores the complexity and implications of acetamide derivatives in therapeutic applications (Heydorn, 2000).

Biological Effects of N-Acetylcysteine

Dean et al. (2011) discussed the emerging use of N-acetylcysteine in psychiatry, detailing its potential beyond a precursor to glutathione. The review highlights its modulating effects on glutamatergic, neurotropic, and inflammatory pathways, demonstrating the therapeutic potential of acetylated amino acids in treating psychiatric disorders (Dean, Giorlando, & Berk, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(5-chloropyrimidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPARKBQHNQWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)

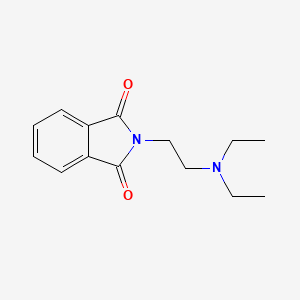

![2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3150002.png)

![[trans-4-(Boc-amino)cyclohexyl]methyl Methanesulfonate](/img/structure/B3150088.png)